molecular formula C3BrN3S B12856518 5-Bromo-1,2,4-thiadiazole-3-carbonitrile CAS No. 2091534-69-7

5-Bromo-1,2,4-thiadiazole-3-carbonitrile

Cat. No.: B12856518
CAS No.: 2091534-69-7
M. Wt: 190.02 g/mol
InChI Key: ZSEXVMWEVWHAEU-UHFFFAOYSA-N
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Description

5-Bromo-1,2,4-thiadiazole-3-carbonitrile is a heterocyclic compound containing bromine, sulfur, nitrogen, and carbon atoms. This compound is part of the thiadiazole family, known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the bromine atom and the cyano group in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

The synthesis of 5-Bromo-1,2,4-thiadiazole-3-carbonitrile typically involves the cyanation of 4-bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) using copper(I) cyanide in dimethylformamide (DMF) as the solvent . This reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

5-Bromo-1,2,4-thiadiazole-3-carbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,4-thiadiazole-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the bromine and cyano groups can enhance the compound’s binding affinity to its targets, improving its efficacy .

Comparison with Similar Compounds

5-Bromo-1,2,4-thiadiazole-3-carbonitrile can be compared with other similar compounds, such as:

Properties

CAS No.

2091534-69-7

Molecular Formula

C3BrN3S

Molecular Weight

190.02 g/mol

IUPAC Name

5-bromo-1,2,4-thiadiazole-3-carbonitrile

InChI

InChI=1S/C3BrN3S/c4-3-6-2(1-5)7-8-3

InChI Key

ZSEXVMWEVWHAEU-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=NSC(=N1)Br

Origin of Product

United States

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